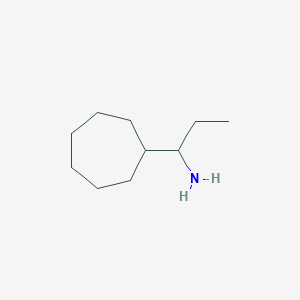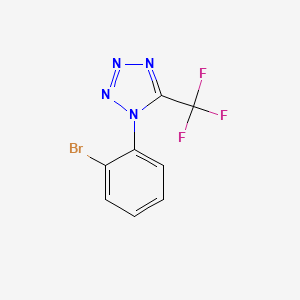![molecular formula C9H18ClNO B2969881 3-(Aminomethyl)bicyclo[3.2.1]octan-3-ol;hydrochloride CAS No. 2260937-53-7](/img/structure/B2969881.png)
3-(Aminomethyl)bicyclo[3.2.1]octan-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)bicyclo[3.2.1]octan-3-ol;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique bicyclic structure, which contributes to its distinct chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)bicyclo[3.2.1]octan-3-ol;hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of a suitable amine and a halogenated precursor.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This typically involves:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to consistent product quality.
Purification Techniques: Techniques such as crystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)bicyclo[3.2.1]octan-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, amines, or thiols.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)bicyclo[3.2.1]octan-3-ol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)bicyclo[3.2.1]octan-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors in the body, modulating their activity.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.
Alter Cellular Signaling: It can influence cellular signaling pathways, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[3.2.1]octane hydrochloride
- 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
Uniqueness
3-(Aminomethyl)bicyclo[3.2.1]octan-3-ol;hydrochloride stands out due to its unique aminomethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and therapeutic applications .
Propiedades
IUPAC Name |
3-(aminomethyl)bicyclo[3.2.1]octan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-6-9(11)4-7-1-2-8(3-7)5-9;/h7-8,11H,1-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASFMZVADMSKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(C2)(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid](/img/structure/B2969798.png)
![4-methyl-9-(2-morpholinoethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2969799.png)
![3-(3-Fluorophenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2969801.png)

![2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2969804.png)


![(E)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969809.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2969812.png)



![8-Bromopyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B2969821.png)
